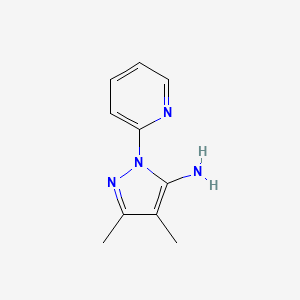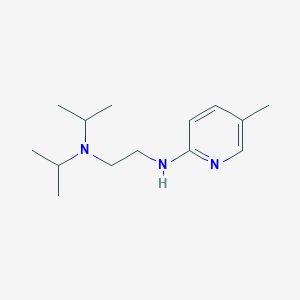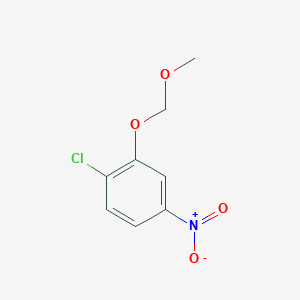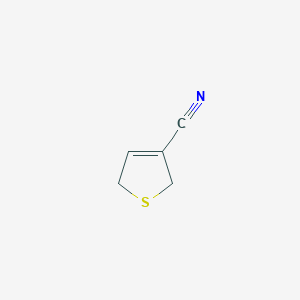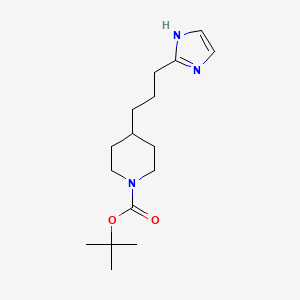![molecular formula C8H8INO4S B13873965 3-Iodo-5-[(methanesulfonyl)amino]benzoic acid CAS No. 827579-81-7](/img/structure/B13873965.png)
3-Iodo-5-[(methanesulfonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-[(methanesulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C8H8INO4S. It is an aromatic carboxylic acid derivative, characterized by the presence of an iodine atom at the 3-position and a methanesulfonylamino group at the 5-position of the benzoic acid core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-[(methanesulfonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the iodination of 5-amino-2-methoxybenzoic acid, followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently. The use of catalysts and solvents that can be recycled is also common in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-[(methanesulfonyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the aromatic ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Iodo-5-[(methanesulfonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong bonds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 3-Iodo-5-[(methanesulfonyl)amino]benzoic acid exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The methanesulfonylamino group can form strong interactions with amino acid residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-5-aminobenzoic acid: Similar structure but lacks the methanesulfonyl group.
5-Iodo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of the methanesulfonylamino group.
3-Bromo-5-iodobenzoic acid: Similar structure but with a bromine atom instead of the methanesulfonylamino group.
Uniqueness
3-Iodo-5-[(methanesulfonyl)amino]benzoic acid is unique due to the presence of both the iodine atom and the methanesulfonylamino group, which confer distinct reactivity and binding properties. This combination of functional groups makes it particularly useful in applications requiring strong and specific interactions with other molecules.
Propriétés
Numéro CAS |
827579-81-7 |
|---|---|
Formule moléculaire |
C8H8INO4S |
Poids moléculaire |
341.13 g/mol |
Nom IUPAC |
3-iodo-5-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H8INO4S/c1-15(13,14)10-7-3-5(8(11)12)2-6(9)4-7/h2-4,10H,1H3,(H,11,12) |
Clé InChI |
RJKTVIMLESOQGZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





